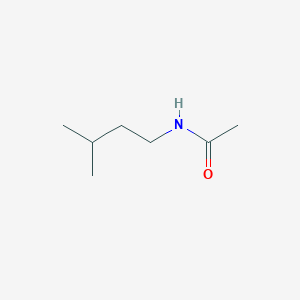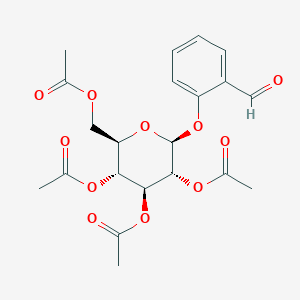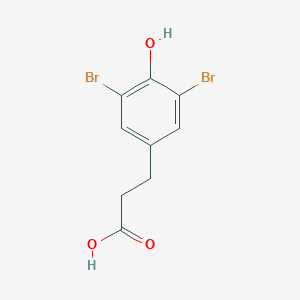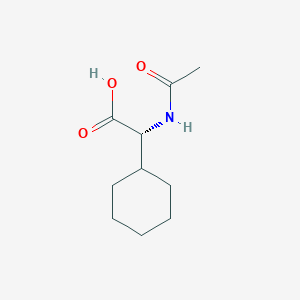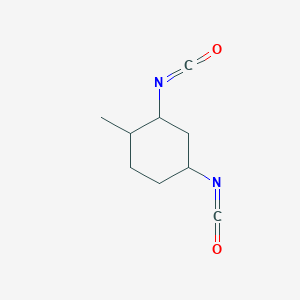
2,4-Diisocyanato-1-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diisocyanato-1-methylcyclohexane (HMDI) is an organic compound with the chemical formula C9H12N2O2. It is a colorless liquid that is used in various industrial applications, including the production of polyurethane foams, coatings, and adhesives. HMDI is also used in scientific research as a crosslinking agent and a building block for the synthesis of new materials.
Applications De Recherche Scientifique
2,4-Diisocyanato-1-methylcyclohexane is widely used in scientific research as a crosslinking agent for the synthesis of new materials. It can react with a variety of functional groups, including hydroxyl, carboxyl, and amino groups, to form covalent bonds and create three-dimensional networks. 2,4-Diisocyanato-1-methylcyclohexane-based materials have been used in various applications, including drug delivery, tissue engineering, and sensors. 2,4-Diisocyanato-1-methylcyclohexane can also be used as a building block for the synthesis of polyurethane-based materials with tailored properties.
Mécanisme D'action
The mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane involves the formation of covalent bonds with functional groups in the target molecules. The isocyanate groups in 2,4-Diisocyanato-1-methylcyclohexane react with nucleophilic groups such as hydroxyl, carboxyl, and amino groups to form urethane or urea linkages. The reaction is typically catalyzed by a base or an acid catalyst. The crosslinking reaction can occur at room temperature or under mild heating conditions.
Effets Biochimiques Et Physiologiques
2,4-Diisocyanato-1-methylcyclohexane is a highly reactive compound that can cause skin and respiratory irritation, as well as sensitization and allergic reactions in some individuals. Therefore, it should be handled with care and proper protective equipment. 2,4-Diisocyanato-1-methylcyclohexane has not been extensively studied for its biochemical and physiological effects, but it is known to react with biological molecules such as proteins and nucleic acids. The toxicity and biocompatibility of 2,4-Diisocyanato-1-methylcyclohexane-based materials depend on the specific application and the chemical structure of the material.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Diisocyanato-1-methylcyclohexane has several advantages as a crosslinking agent for lab experiments. It is a versatile and efficient crosslinker that can react with a variety of functional groups. It is also commercially available and relatively inexpensive. However, 2,4-Diisocyanato-1-methylcyclohexane has some limitations as well. It is a highly reactive and toxic compound that requires careful handling and disposal. It can also cause unwanted side reactions or interfere with the biological activity of the target molecules.
Orientations Futures
There are several future directions for research on 2,4-Diisocyanato-1-methylcyclohexane and its applications. One direction is to develop new 2,4-Diisocyanato-1-methylcyclohexane-based materials with tailored properties for specific applications, such as drug delivery, tissue engineering, and sensors. Another direction is to study the biocompatibility and toxicity of 2,4-Diisocyanato-1-methylcyclohexane-based materials in more detail, especially in vivo. Furthermore, the mechanism of action of 2,4-Diisocyanato-1-methylcyclohexane and its derivatives can be further elucidated to improve the efficiency and selectivity of the crosslinking reaction. Overall, 2,4-Diisocyanato-1-methylcyclohexane is a promising compound with a wide range of applications in scientific research and industrial production.
Méthodes De Synthèse
2,4-Diisocyanato-1-methylcyclohexane can be synthesized by reacting 2,4-toluene diisocyanate with 1-methylcyclohexene in the presence of a catalyst such as stannous octoate. The reaction proceeds via a Diels-Alder cycloaddition mechanism to form 2,4-Diisocyanato-1-methylcyclohexane as the main product. The purity of 2,4-Diisocyanato-1-methylcyclohexane can be improved by distillation and recrystallization.
Propriétés
Numéro CAS |
10581-16-5 |
|---|---|
Nom du produit |
2,4-Diisocyanato-1-methylcyclohexane |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
2,4-diisocyanato-1-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
Clé InChI |
VZDIRINETBAVAV-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC1N=C=O)N=C=O |
SMILES canonique |
CC1CCC(CC1N=C=O)N=C=O |
Autres numéros CAS |
10581-16-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



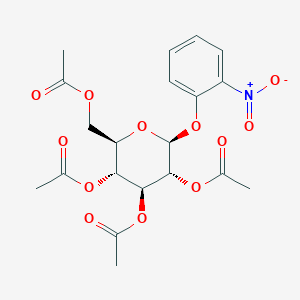
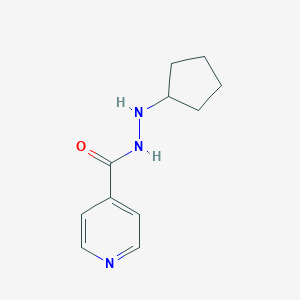
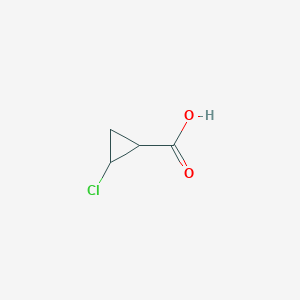
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)
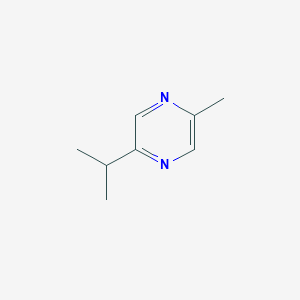
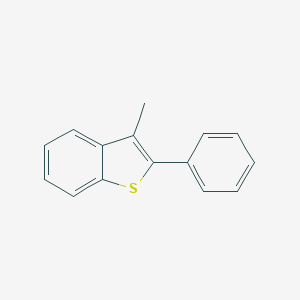
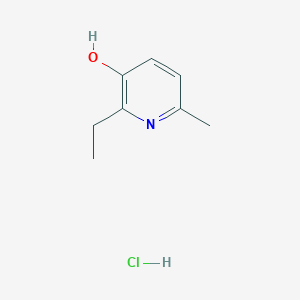
![3-[20-(2-Carboxyethyl)-9,14-bis(ethenyl)-5,10,15,19-tetramethyl-2,22,23,25-tetraza-1-stannaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3(24),4,6,8,10,12,14,16,18,20-decaen-4-yl]propanoic acid](/img/structure/B88289.png)
